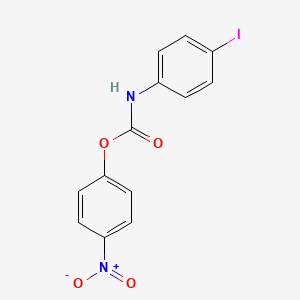
(4-nitrophenyl) N-(4-iodophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-nitrophenyl) N-(4-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of an iodo-substituted phenyl group and a nitro-substituted phenyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N-(4-iodophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenyl chloroformate with 4-iodoaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(4-nitrophenyl) N-(4-iodophenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different carbamate derivatives.
Oxidation: The iodo group can be oxidized to form iodo-substituted phenols or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine, dichloromethane, and 4-iodoaniline.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Various carbamate derivatives.
Reduction: 4-Amino-phenyl-carbamic acid 4-nitro-phenyl ester.
Oxidation: Iodo-substituted phenols.
Aplicaciones Científicas De Investigación
(4-nitrophenyl) N-(4-iodophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-nitrophenyl) N-(4-iodophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Iodo-phenyl)-carbamic acid phenyl ester
- (4-Iodo-phenyl)-carbamic acid 4-methyl-phenyl ester
- (4-Iodo-phenyl)-carbamic acid 4-chloro-phenyl ester
Uniqueness
(4-nitrophenyl) N-(4-iodophenyl)carbamate is unique due to the presence of both an iodo and a nitro group. This combination imparts distinct chemical reactivity and potential biological activity compared to other carbamate derivatives. The nitro group, in particular, can undergo redox reactions that are not possible with other substituents .
Propiedades
Fórmula molecular |
C13H9IN2O4 |
|---|---|
Peso molecular |
384.13 g/mol |
Nombre IUPAC |
(4-nitrophenyl) N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C13H9IN2O4/c14-9-1-3-10(4-2-9)15-13(17)20-12-7-5-11(6-8-12)16(18)19/h1-8H,(H,15,17) |
Clave InChI |
IBQNAVALEUIACU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


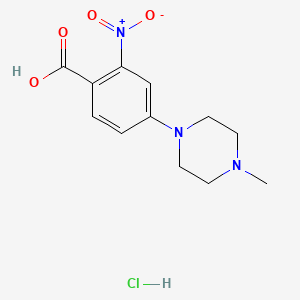
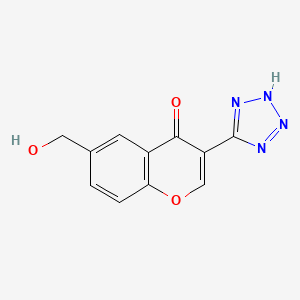
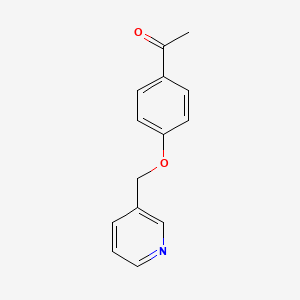
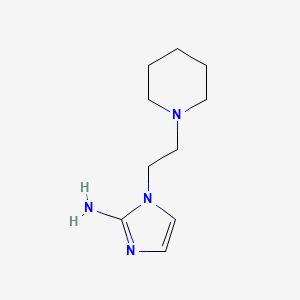
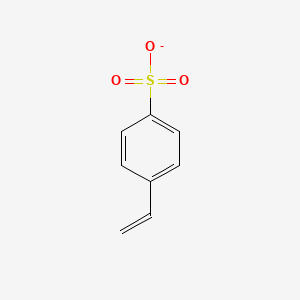
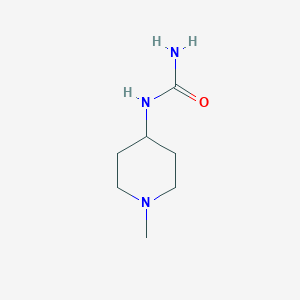
![ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B8661051.png)


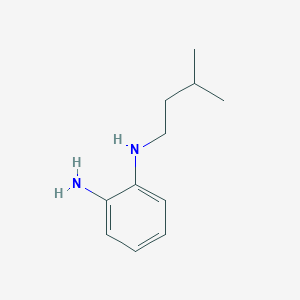
![4-[2-(4-Methoxyphenyl)ethynyl]pyridine](/img/structure/B8661080.png)

![2-(4-Aminophenyl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B8661093.png)
![2-[(3,4-Dimethoxyphenyl)methylidene]-1,3-dithiolane](/img/structure/B8661097.png)
